
Thiourea, (3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, (3-methyl-2-butenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, (3-methyl-2-butenyl)-, can be synthesized through a simple condensation reaction between primary amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
On an industrial scale, thiourea is commonly produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and widely used in the production of thiourea and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Thiourea, (3-methyl-2-butenyl)-, undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different thiol compounds.
Substitution: Thiourea can participate in substitution reactions, where the sulfur atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of alkyl halides or other electrophilic reagents .
Major Products Formed
The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .
Scientific Research Applications
Thiourea, (3-methyl-2-butenyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which thiourea, (3-methyl-2-butenyl)-, exerts its effects involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . In the case of its antioxidant properties, thiourea acts as a scavenger of free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiourea, (3-methyl-2-butenyl)-, include:
Isoprenyl-thiourea: Known for its antimicrobial and cytotoxic activities.
Urea: Structurally similar to thiourea but with an oxygen atom instead of sulfur.
Selenourea: Similar to thiourea but with a selenium atom instead of sulfur.
Uniqueness
Thiourea, (3-methyl-2-butenyl)-, is unique due to its specific structural features and the presence of the 3-methyl-2-butenyl group, which enhances its biological activity compared to other thiourea derivatives .
Properties
CAS No. |
179413-25-3 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
3-methylbut-2-enylthiourea |
InChI |
InChI=1S/C6H12N2S/c1-5(2)3-4-8-6(7)9/h3H,4H2,1-2H3,(H3,7,8,9) |
InChI Key |
LVLLQAJPSFOLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


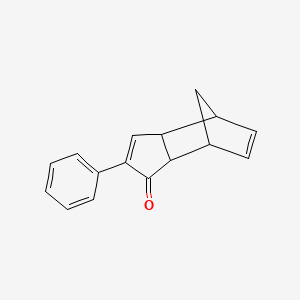
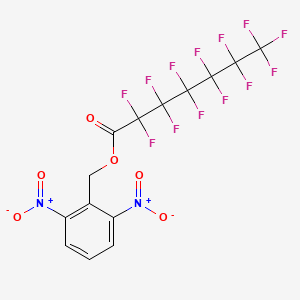
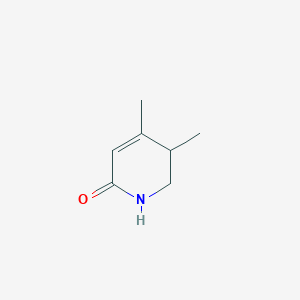
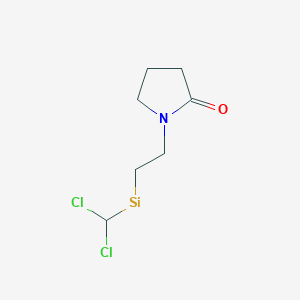
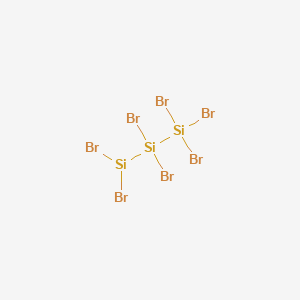
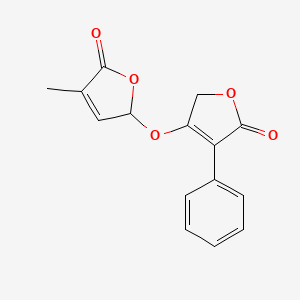
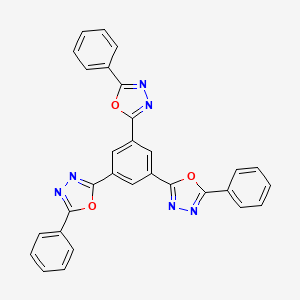
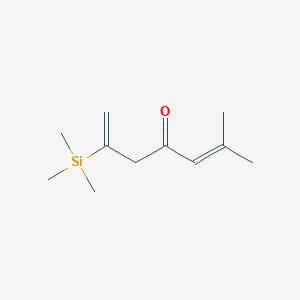
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
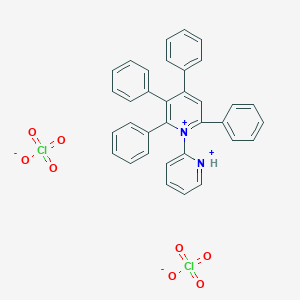
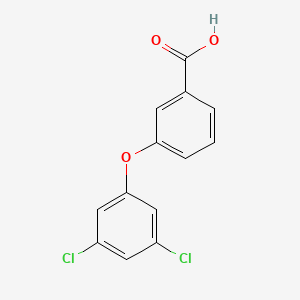
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
